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molecular formula C10H13BrO B1340610 4-Bromo-2-isopropyl-1-methoxybenzene CAS No. 24591-33-1

4-Bromo-2-isopropyl-1-methoxybenzene

Cat. No. B1340610
M. Wt: 229.11 g/mol
InChI Key: CFNMTRKNNCKHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06107517

Procedure details

To a suspension of potassium bromide (18.8 g, 157.7 mmol) in 400 mL of CH2Cl2 at 0° C. were added 18-Crown-6 (2.08 g, 7.88 mmol), 3-chloroperoxy benzoic acid (27.2 g, 157.7 mmol) and 2-isopropylanisole (a compound of Formula 1 from Example 1) (12.0 g, 78.8 mmol). After stirring for 3 hours at 0° C., the reaction mixture was poured into ice water (500 mL), and stirred for 30 minutes. The organic layer was separated, washed with saturated NaHCO3 solution (400 mL), followed by water (300 mL), and dried (MgSO4). The solvent was evaporated to give an oil, which was purified by flash column chromatography (silica gel, 98:2 hexane/ethylacetate) to give 13 g (56.7 mmol, 72%) of 4-bromo-2-isopropylanisole (a compound of Formula 3) as an oil; 1HNMR (CDCl3) δ1.2 (d, 6H), 3.3 (heptet, 1H), 6.7 (d, 1H), 6.84 (d, 1H), 7.29 (s, 1H).
[Compound]
Name
Formula 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
2.08 g
Type
reactant
Reaction Step Three
Quantity
27.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-:1].[K+].C1OCCOCCOCCOCCOCCOC1.ClC1C=C(C=CC=1)C(OO)=O.[CH:32]([C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=1[O:41][CH3:42])([CH3:34])[CH3:33]>C(Cl)Cl>[Br:1][C:39]1[CH:38]=[CH:37][C:36]([O:41][CH3:42])=[C:35]([CH:32]([CH3:34])[CH3:33])[CH:40]=1 |f:0.1|

Inputs

Step One
Name
Formula 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
18.8 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2.08 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
27.2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)OC
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (silica gel, 98:2 hexane/ethylacetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 56.7 mmol
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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